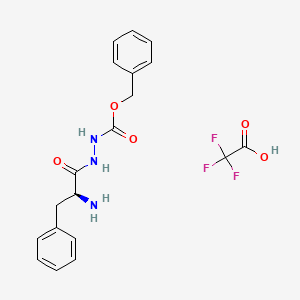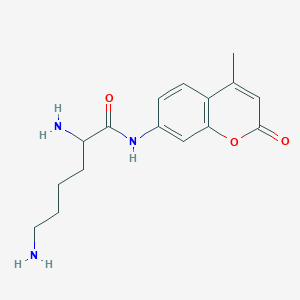
D-Threonine benzyl ester oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Threonine benzyl ester oxalate (TBE) is an important compound used in various scientific and laboratory experiments. It is an organic compound with a chemical formula of C11H17NO4 and is a derivative of the amino acid threonine. It is a white, crystalline solid and is soluble in water and ethanol. TBE has been used in various biochemical experiments, including enzyme assays and protein synthesis, due to its unique properties.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives :
- D-Threonine benzyl ester oxalate is used in chemical synthesis processes. For example, the oxidation of benzyloxycarbonyl threonine esters, which are closely related to this compound, results in N-protected methyl oxamate. This demonstrates the compound's utility in creating specific chemical structures (Stachulski, 1982).
- Additionally, threonine derivatives, including those similar to this compound, have been synthesized for the isolation and structural studies of threonine itself, reflecting its significance in understanding amino acid structures and behaviors (Elliott, 1948).
Polymerization and Material Science :
- In material science, this compound derivatives play a role in the synthesis and polymerization of cyclic carbonates. For instance, L-threonine-based cyclic carbonates, closely related to this compound, are synthesized and their anionic ring-opening polymerizations studied, contributing to advancements in polycarbonate materials (Sanda, Kamatani & Endo, 2001).
Crystallography and Solid-State Chemistry :
- The compound is also significant in crystallography. For example, studies on dl-Threoninium oxalate, a closely related compound, explore its crystal structure, enhancing understanding of molecular interactions and solid-state properties (Nandhini et al., 2001).
Peptide Synthesis and Biochemistry :
- This compound-related compounds are utilized in peptide synthesis. For instance, studies on N-Benzoyl-L-Threonine derivatives highlight their use in synthesizing specific peptide structures, which is crucial in understanding peptide behaviors and designing bioactive compounds (Park et al., 2014).
Glycosylation and Bioconjugation :
- In bioconjugation, derivatives of this compound are used in glycosylation processes. This application is critical in developing glycopeptides and understanding glycosylation mechanisms in biochemistry (Wakabayashi & Pigman, 1974).
Phosphorylation and Molecular Biology :
- The compound is also used in the preparation of phosphoramidites, which are pivotal in molecular biology for the synthesis of phosphate diesters (Dreef‐Tromp et al., 1992).
Mécanisme D'action
- Unfortunately, detailed information about the primary targets of “D-Threonine benzyl ester oxalate” is not readily available. However, we know that it belongs to the class of organic compounds known as D-alpha-amino acids, with the D-configuration of the alpha-carbon atom .
Target of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
D-Threonine benzyl ester oxalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with genetically encoded glutamic acid analogues, which can be incorporated into specific sites of a protein . These interactions can lead to site-specific protein modifications, including N-terminal pyroglutamation and caging of glutamic acid in the active site of a toxic protein . Additionally, this compound can endow proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can be used to modify proteins at specific glutamic acid or glutamine residues, which can impact cellular signaling and gene expression . These modifications can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can be incorporated into proteins through genetic code expansion, allowing for site-specific modifications . These modifications can result in enzyme inhibition or activation, depending on the specific protein and the nature of the modification. Additionally, this compound can influence gene expression by modifying histones and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is stable under certain conditions, but its long-term effects on cellular function need to be further investigated
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular function changes significantly with increasing dosage. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized through the threonine bypass pathway, which involves the synthesis and degradation of threonine . This pathway can potentially increase the yield of certain metabolites and influence metabolic flux . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation . Understanding the transport mechanisms of this compound can provide insights into its cellular distribution and potential effects on different tissues.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization mechanisms can influence the compound’s interactions with biomolecules and its overall impact on cellular function
Propriétés
IUPAC Name |
benzyl (2R,3S)-2-amino-3-hydroxybutanoate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBVEEGVIGATLZ-KXNXZCPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














